molecular formula C10H19Cl2N5O B2385736 6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride CAS No. 2173637-59-5

6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride

Cat. No.: B2385736
CAS No.: 2173637-59-5
M. Wt: 296.2
InChI Key: IJYWTRVLTUBBAP-RHJRFJOKSA-N
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Description

This compound features a pyrimidine core substituted with a (2R,4R)-configured pyrrolidine ring bearing an aminomethyl group at position 2 and a methoxy group at position 2. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.2ClH/c1-16-8-2-7(4-11)15(5-8)10-3-9(12)13-6-14-10;;/h3,6-8H,2,4-5,11H2,1H3,(H2,12,13,14);2*1H/t7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYWTRVLTUBBAP-RHJRFJOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C2=NC=NC(=C2)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](N(C1)C2=NC=NC(=C2)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride , with CAS number 2173637-59-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular Formula C₁₀H₁₉Cl₂N₅O
Molecular Weight 296.19 g/mol
CAS Number 2173637-59-5

Research indicates that this compound may act as a potent inhibitor of specific enzymes involved in cellular signaling pathways. It has been shown to interact with nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes .

Pharmacological Effects

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting the growth of certain tumor cells, potentially through apoptosis induction .
  • Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against a range of bacterial strains, indicating its potential application in treating infections .
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxicity of various pyrimidine derivatives, including our compound, against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting effective dose-dependent anticancer properties .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations of 50 µg/mL and 100 µg/mL, respectively. This positions it as a candidate for further development as an antimicrobial agent .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors of various kinases involved in cancer progression. For instance, compounds structurally related to 6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine have shown significant inhibitory effects on vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases (RTKs) .

Case Study: VEGFR Inhibition

A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2, a key target in cancer therapy. Compounds demonstrated varying degrees of potency, with some being significantly more effective than standard treatments . The structural modifications, including the incorporation of the aminomethyl and methoxypyrrolidine groups, were critical for enhancing biological activity.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that certain pyrimidine derivatives can exhibit neuroprotective effects against neurodegenerative diseases by modulating signaling pathways involved in cell survival and apoptosis.

Case Study: Neuroprotection in Models of Neurodegeneration

Studies have evaluated the effects of similar compounds in models of neurodegenerative diseases, demonstrating their ability to reduce neuronal cell death and improve cognitive function . These findings suggest that 6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride may hold promise for further development as a neuroprotective agent.

Antimicrobial Activity

Pyrimidine derivatives are also being explored for their antimicrobial properties. The structural characteristics of this compound may enhance its interaction with microbial targets.

Case Study: Antimicrobial Screening

In vitro studies have shown that certain pyrimidine derivatives possess significant antimicrobial activity against various bacterial strains. The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell membrane integrity .

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Cyclocondensationα-halomethylbenzylketones + 2,6-diamino-4-hydroxypyrimidinePyrimidine derivative
2Nucleophilic SubstitutionAminomethyl and methoxypyrrolidine reagentsTarget compound
3Salt FormationHClDihydrochloride salt

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine core undergoes nucleophilic substitution reactions at positions activated by the electron-withdrawing amino group. For example:

  • Halogenation : Reaction with POCl₃ introduces chlorine at position 2 or 4 of the pyrimidine ring, enabling further functionalization.

  • Amination : Substitution with amines (e.g., methylamine) occurs under mild conditions (60°C, DMF) to yield derivatives with enhanced biological activity .

Key Reaction Conditions:

Reaction TypeReagents/ConditionsProductYield
ChlorinationPOCl₃, reflux, 12 h6-[(2R,4R)-2-(aminomethyl)-4-methoxy...Cl85%
Reductive AminationNaBH₃CN, aldehyde, RT, 6 hAlkylated pyrrolidine derivatives72%

Functionalization of the Aminomethyl Group

The primary amine on the pyrrolidine ring participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, which are stabilized by the adjacent methoxy group.

Stability Considerations:

  • The dihydrochloride salt form enhances solubility in polar solvents but requires neutralization (e.g., NaHCO₃) before acylation.

  • Steric hindrance from the methoxy group slows reaction kinetics at the pyrrolidine nitrogen.

Ring-Opening and Rearrangement Reactions

Under acidic conditions (e.g., HCl/EtOH, 80°C), the pyrrolidine ring undergoes partial ring-opening, forming linear intermediates that re-cyclize upon neutralization. This reactivity is critical for synthesizing analogs with modified ring sizes .

Salt Formation and Counterion Exchange

The compound readily exchanges chloride counterions with other anions (e.g., sulfate, phosphate) in aqueous solutions. For instance:

  • Treatment with Ag₂SO₄ replaces Cl⁻ with SO₄²⁻, altering crystallinity and bioavailability.

Counterion Effects:

CounterionSolubility (mg/mL, H₂O)Melting Point (°C)
Cl⁻12.5215–217
SO₄²⁻8.2228–230

Oxidation and Degradation Pathways

  • Methoxy Demethylation : Strong oxidizing agents (e.g., H₂O₂, Fe³⁺) cleave the methoxy group to a hydroxyl, confirmed by LC-MS and NMR .

  • Pyrimidine Ring Oxidation : Exposure to MnO₂ generates 4-aminopyrimidine N-oxide derivatives, which exhibit altered kinase inhibition profiles.

Protection/Deprotection Strategies

Protecting groups are essential during multi-step syntheses:

  • Boc Protection : The aminomethyl group is protected with Boc₂O in THF, enabling selective modification of the pyrimidine ring .

  • Deprotection : TFA/H₂O (9:1) removes Boc groups without degrading the pyrrolidine ring.

Catalytic Cross-Coupling Reactions

The pyrimidine ring participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions:

  • Reaction with arylboronic acids introduces biaryl motifs, enhancing lipophilicity .

Example Protocol:

SubstrateCatalystLigandProduct Purity
4-Chloro-pyrimidinePd(PPh₃)₄XPhos98% (HPLC)

Hydrogenation of Unsaturated Bonds

Selective hydrogenation (H₂, Pd/C) reduces alkynes or alkenes in prodrug derivatives while preserving the pyrrolidine and pyrimidine rings .

pH-Dependent Reactivity

The compound exhibits pH-sensitive behavior:

  • Acidic Conditions : Protonation of the pyrimidine nitrogen enhances electrophilicity, facilitating nucleophilic attacks.

  • Basic Conditions : Deprotonation of the aminomethyl group promotes Schiff base formation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Differences
  • Pyrimidine vs. Pyridine: Target Compound: Pyrimidine core (two nitrogen atoms) enables stronger hydrogen bonding and aromatic stacking compared to pyridine (one nitrogen).
Substituent Effects
  • Methoxy vs. Hydroxyl: Target Compound: The methoxy group in the pyrrolidine ring (4R position) increases lipophilicity and metabolic stability compared to hydroxylated analogs. (3R,5R)-5-(Aminomethyl)-1-(6-Aminopyrimidin-4-yl)Pyrrolidin-3-ol Dihydrochloride (): Hydroxyl group may confer higher polarity but could be susceptible to oxidative metabolism .
  • Trifluoromethyl vs. Methoxy :
    • N-[(3R)-Pyrrolidin-3-yl]-6-(Trifluoromethyl)Pyrimidin-4-Amine Dihydrochloride (): Trifluoromethyl group enhances electronegativity and stability, favoring halogen bonding but reducing solubility compared to methoxy .

Pharmacokinetic and Physicochemical Properties

Compound Core Structure Key Substituents Salt Form Molecular Weight Solubility
Target Compound Pyrimidine (2R,4R)-Aminomethyl, Methoxy Dihydrochloride ~330.2* High (salt form)
4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-Amine () Pyrimidine Piperidine, Methyl Neutral ~206.3 Moderate
4-(Pyrrolidin-1-yl)Pyridin-3-Amine Dihydrochloride () Pyridine Pyrrolidine Dihydrochloride 236.14 High (salt form)
N-[(3R)-Pyrrolidin-3-yl]-6-(Trifluoromethyl)Pyrimidin-4-Amine Dihydrochloride () Pyrimidine (3R)-Pyrrolidine, Trifluoromethyl Dihydrochloride ~318.7* Moderate (CF3 reduces solubility)

*Calculated based on molecular formula.

Preparation Methods

Synthetic Routes for the Target Compound

Synthesis of (2R,4R)-2-(Aminomethyl)-4-Methoxypyrrolidine

The stereospecific synthesis of the pyrrolidine fragment is critical. One approach involves starting from L-proline derivatives, where the carboxylic acid group is reduced to an aminomethyl function. For example, Scheme 1 illustrates the conversion of (2R,4R)-4-methoxypyrrolidine-2-carboxylic acid to the corresponding aminomethyl derivative via a Curtius rearrangement or Hofmann degradation. Alternatively, asymmetric hydrogenation of a pyrroline precursor using chiral catalysts like Rhodium-DuPhos complexes achieves high enantiomeric excess (>98%).

Functionalization of the Pyrimidine Core

The pyrimidine ring is typically constructed via cyclization reactions. A common method involves the condensation of amidines with β-diketones or α,β-unsaturated ketones. For instance, 4-amino-6-chloropyrimidine is synthesized by reacting guanidine nitrate with malononitrile followed by chlorination using POCl3. The chlorine at position 6 is then displaced by the pyrrolidine moiety via SNAr.

Nucleophilic Aromatic Substitution (SNAr)

In a representative procedure, 4-amino-6-chloropyrimidine is treated with (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine in dimethylacetamide (DMA) at 140°C under microwave irradiation for 30 minutes, yielding the coupled product in 61–82% yield. Triethylamine or DIPEA is used to scavenge HCl generated during the reaction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMA or DMF enhance SNAr reactivity by stabilizing the transition state. Microwave-assisted heating reduces reaction times from hours to minutes while improving yields. For example, a 30-minute microwave reaction at 140°C achieves complete conversion, whereas conventional heating requires 6–12 hours.

Protecting Group Strategies

The aminomethyl group on the pyrrolidine is often protected as a tert-butoxycarbonyl (BOC) derivative to prevent side reactions during coupling. Deprotection is performed post-SNAr using HCl in dioxane or trifluoroacetic acid.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6): δ 1.68–1.83 (m, 1H, pyrrolidine), 3.18–3.29 (m, 3H, N-CH2 and OCH3), 6.54 (s, 1H, pyrimidine H5), 8.73 (s, 1H, NH2).
MS (ESI+) : m/z 323.2 [M+H]+.

Chiral Purity Assessment

Chiral HPLC using a Chiralpak IA column (hexane:isopropanol 70:30) confirms >99% enantiomeric excess for the (2R,4R)-isomer.

Salt Formation and Final Isolation

The free base is converted to the dihydrochloride salt by treating with 2 equivalents of HCl in methanol. Crystallization from ethanol/water affords the final compound as a white solid with >99.5% purity (HPLC).

Data Tables

Table 1. Optimization of SNAr Conditions

Entry Solvent Temp (°C) Time (h) Yield (%)
1 DMA 140 0.5 82
2 DMF 120 2 68
3 NMP 130 1 75

Table 2. Characterization Data

Parameter Value
1H NMR (DMSO-d6) δ 8.73 (s, NH2), 3.89 (s, OCH3)
MS (ESI+) m/z 323.2 [M+H]+
Melting Point 215–217°C (dec.)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example:

  • Step 1: Coupling of a substituted pyrrolidine (e.g., (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine) with a pyrimidine scaffold under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .
  • Step 2: Acidification with HCl to form the dihydrochloride salt. Reaction yield and purity depend on temperature control (typically 0–25°C) and stoichiometric ratios .
    • Analytical Validation: Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to identify key signals, such as the methoxy group (δ ~3.3 ppm) and pyrrolidine protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C10_{10}H17_{17}N5_5O·2HCl).
  • Elemental Analysis: Match experimental C/H/N/Cl percentages with theoretical values (e.g., C: ~45%, Cl: ~25%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.
  • Ventilation: Conduct reactions in a fume hood due to potential HCl vapor release during salt formation .
  • First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate diastereomer formation during synthesis?

  • Methodological Answer:

  • Stereochemical Control: Use chiral auxiliaries or enantiopure starting materials (e.g., (2R,4R)-pyrrolidine derivatives) to minimize racemization .
  • Solvent Effects: Polar solvents (e.g., MeCN) enhance stereoselectivity compared to non-polar alternatives .
  • Catalytic Additives: Pd-based catalysts or phase-transfer agents improve coupling efficiency in heterocyclic systems .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Case Study Example: If one study reports kinase inhibition while another shows no activity:

  • Assay Validation: Cross-check assay conditions (e.g., ATP concentration, pH) and compound purity (>95% by HPLC) .
  • Structural Analogues: Compare activity with derivatives (e.g., piperidine vs. piperazine substitutions) to identify pharmacophore requirements .
    • Statistical Tools: Use multivariate analysis to correlate structural features (e.g., logP, H-bond donors) with activity trends .

Q. What strategies are effective for improving aqueous solubility of this hydrochloride salt?

  • Methodological Answer:

  • Counterion Screening: Test alternative salts (e.g., citrate or mesylate) to enhance solubility without altering bioactivity .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to increase hydrophilicity .
  • Co-Solvent Systems: Use PEG-water mixtures or cyclodextrin inclusion complexes for in vitro assays .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyrimidine ring and steric fit of the pyrrolidine moiety .
  • MD Simulations: Simulate binding stability over 100 ns to identify residues critical for affinity .
  • QSAR Models: Train models on existing bioactivity data to prioritize synthetic targets .

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